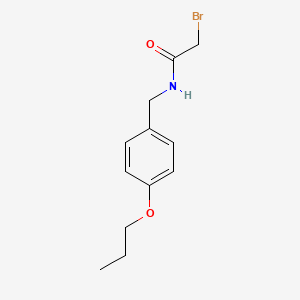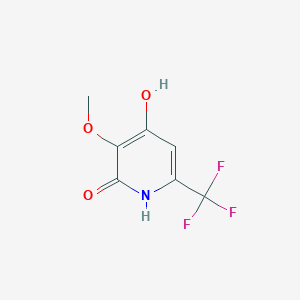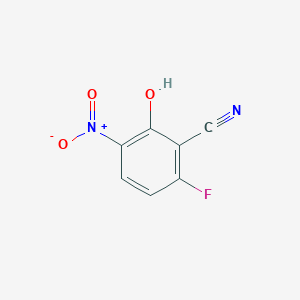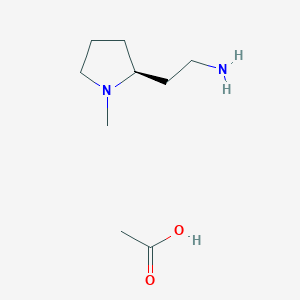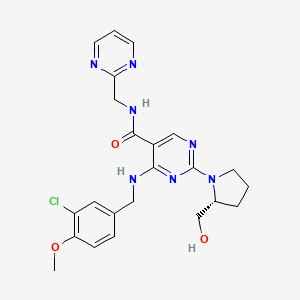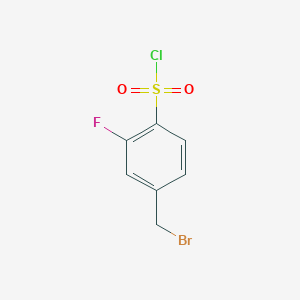![molecular formula C20H18BrNO4 B1447232 Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate CAS No. 1248546-11-3](/img/structure/B1447232.png)
Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate
Vue d'ensemble
Description
Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate is a synthetic organic compound with a complex structure. Let’s break down its features:
- Chemical Formula : C<sub>20</sub>H<sub>16</sub>BrNO<sub>4</sub>
- IUPAC Name : Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate
Molecular Structure Analysis
The molecular structure of Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate consists of a quinoline core with a carboxylate ester group and a bromine atom. The ethyl group is attached to the carboxylate moiety, and the 4-methoxyphenyl group is linked to the quinoline ring. The arrangement of atoms and functional groups significantly influences its properties and reactivity.
!Molecular Structure
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including substitution, ester hydrolysis, and oxidative processes. For instance:
- Bromination : The bromine atom can undergo substitution reactions.
- Hydrolysis : The ester group can be hydrolyzed to form the corresponding carboxylic acid.
- Reduction : Reduction of the quinoline ring could lead to different derivatives.
Physical And Chemical Properties Analysis
- Melting Point : Investigating the melting point would provide insights into its solid-state behavior.
- Solubility : Understanding its solubility in various solvents is crucial for formulation and delivery.
- Spectral Data : Analyzing mass spectra, NMR (1H and 13C), and X-ray diffraction data would reveal structural details.
Safety And Hazards
Safety considerations include toxicity, flammability, and environmental impact. Relevant studies should assess its safety profile.
Orientations Futures
Further research should explore:
- Biological Activity : Investigate its effects on neuronal cells, inflammation, and potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Modify the compound to enhance desired properties.
- Formulation : Develop suitable formulations for drug delivery.
Propriétés
IUPAC Name |
ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-3-26-20(24)17-12-22(11-13-4-7-15(25-2)8-5-13)18-9-6-14(21)10-16(18)19(17)23/h4-10,12H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQNMWRHFDSXBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)Br)CC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

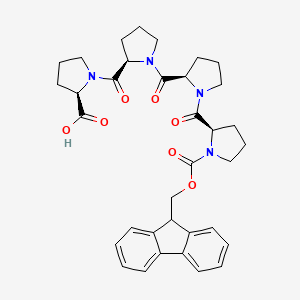
![exo-tert-Butyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1447152.png)
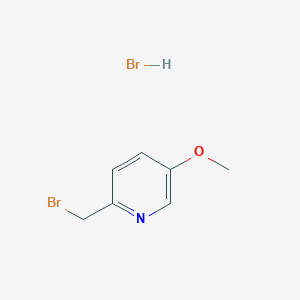
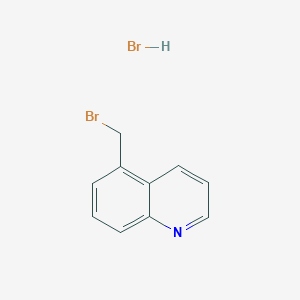
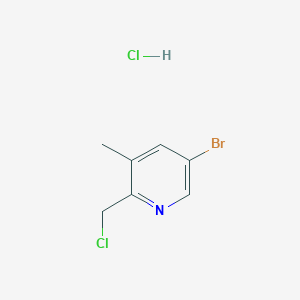
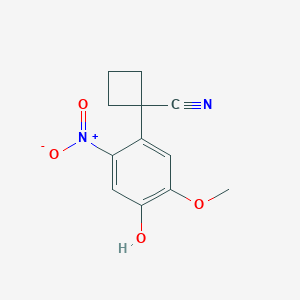
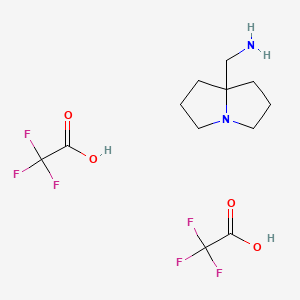
![3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1447162.png)
